molecular formula C10H10N4O B085580 (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one CAS No. 13572-24-2

(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B085580
CAS No.: 13572-24-2
M. Wt: 202.21 g/mol
InChI Key: MGDOTRWUUKVZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenylhydrazine with 3-methyl-2-pyrazolin-5-one. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Exhibits antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. The compound’s hydrazone moiety is crucial for its antioxidant activity, as it can donate electrons to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).

    4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Used in coordination chemistry and exhibits similar biological activities.

Uniqueness

(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific hydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazolone derivatives .

Properties

CAS No.

13572-24-2

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15)

InChI Key

MGDOTRWUUKVZBO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)N=NC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=O)N=N1)NNC2=CC=CC=C2

Canonical SMILES

CC1=C(C(=O)NN1)N=NC2=CC=CC=C2

Synonyms

5-hydroxy-3-methyl-4-(phenylazo)pyrazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.